molecular formula C16H13O2- B15044780 (2Z,4E)-3-methyl-5-(naphthalen-2-yl)penta-2,4-dienoate

(2Z,4E)-3-methyl-5-(naphthalen-2-yl)penta-2,4-dienoate

Cat. No.: B15044780
M. Wt: 237.27 g/mol
InChI Key: GGDBPPNSJOGAGG-PBDTWZTKSA-M
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Description

(2Z,4E)-3-methyl-5-(naphthalen-2-yl)penta-2,4-dienoate is an organic compound characterized by its conjugated diene structure and the presence of a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-3-methyl-5-(naphthalen-2-yl)penta-2,4-dienoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthaldehyde and 3-methyl-2-buten-1-ol.

    Condensation Reaction: The key step involves a condensation reaction between 2-naphthaldehyde and 3-methyl-2-buten-1-ol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired conjugated diene ester.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-3-methyl-5-(naphthalen-2-yl)penta-2,4-dienoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the conjugated diene into a saturated ester.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated esters.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z,4E)-3-methyl-5-(naphthalen-2-yl)penta-2,4-dienoate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored as a scaffold for the development of new pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (2Z,4E)-3-methyl-5-(naphthalen-2-yl)penta-2,4-dienoate involves its interaction with molecular targets such as enzymes or receptors. The conjugated diene structure allows for potential interactions with biological macromolecules, influencing their function and activity. Specific pathways and targets may vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-3-methyl-5-(naphthalen-2-yl)penta-2,4-dienoate: A geometric isomer with different spatial arrangement of double bonds.

    (2Z,4Z)-3-methyl-5-(naphthalen-2-yl)penta-2,4-dienoate: Another geometric isomer with both double bonds in the Z configuration.

Uniqueness

(2Z,4E)-3-methyl-5-(naphthalen-2-yl)penta-2,4-dienoate is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in distinct physical and chemical properties compared to its isomers.

Properties

Molecular Formula

C16H13O2-

Molecular Weight

237.27 g/mol

IUPAC Name

(2Z,4E)-3-methyl-5-naphthalen-2-ylpenta-2,4-dienoate

InChI

InChI=1S/C16H14O2/c1-12(10-16(17)18)6-7-13-8-9-14-4-2-3-5-15(14)11-13/h2-11H,1H3,(H,17,18)/p-1/b7-6+,12-10-

InChI Key

GGDBPPNSJOGAGG-PBDTWZTKSA-M

Isomeric SMILES

C/C(=C/C(=O)[O-])/C=C/C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(=CC(=O)[O-])C=CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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